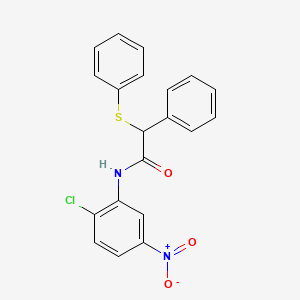
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as CNPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CNPTA belongs to the class of thiosemicarbazones and has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of CNPTA is not fully understood. However, it has been suggested that CNPTA induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. The anti-viral activity of CNPTA is thought to be due to its ability to inhibit viral DNA synthesis.
Biochemical and Physiological Effects
CNPTA has been found to affect various biochemical and physiological processes. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Inflammatory cytokines are involved in the pathogenesis of many diseases, including cancer. CNPTA inhibits the production of these cytokines, thereby reducing inflammation. Additionally, CNPTA has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
CNPTA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-cancer and anti-inflammatory properties. However, CNPTA has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on CNPTA. One area of interest is the development of CNPTA analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of CNPTA and its effects on different types of cancer. Another area of interest is the development of CNPTA as a potential anti-viral agent. Finally, the use of CNPTA in combination with other anti-cancer drugs is an area of research that could lead to improved cancer therapy.
Conclusion
In conclusion, CNPTA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. CNPTA is relatively easy to synthesize and has been found to be low in toxicity in normal cells. However, its mechanism of action is not fully understood, and it has some limitations, including low solubility. There are several future directions for research on CNPTA, including the development of analogs with improved solubility and potency, further studies to elucidate its mechanism of action, and the use of CNPTA in combination with other anti-cancer drugs.
Méthodes De Synthèse
CNPTA can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-5-nitroaniline with thiosemicarbazide to form N-(2-chloro-5-nitrophenyl)-N'-phenylthiocarbazide. This intermediate compound is then reacted with phenacyl bromide in the presence of potassium carbonate to form N-(2-chloro-5-nitrophenyl)-2-phenylthioacetamide. Lastly, the compound is treated with acetic anhydride in the presence of pyridine to yield CNPTA.
Applications De Recherche Scientifique
CNPTA has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, CNPTA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit potent anti-viral activity against herpes simplex virus type 1 and 2.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c21-17-12-11-15(23(25)26)13-18(17)22-20(24)19(14-7-3-1-4-8-14)27-16-9-5-2-6-10-16/h1-13,19H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSJKYPHCGKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5013236.png)
![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![allyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5013249.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5013250.png)
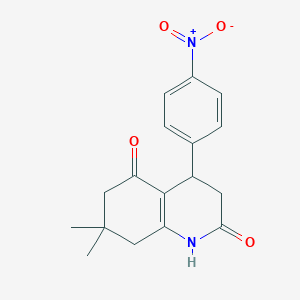
![N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5013264.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5013267.png)
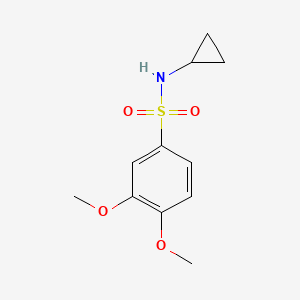
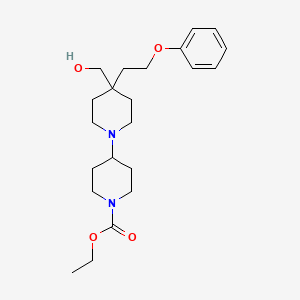


![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-1,5-dichloro-3-methylbenzene](/img/structure/B5013298.png)
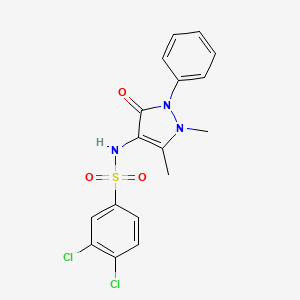
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5013319.png)